Nicotinamide Hydrochloride: A Comprehensive Technical Guide for Researchers
Nicotinamide Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core properties of nicotinamide hydrochloride, a salt of nicotinamide (also known as niacinamide). Nicotinamide is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, purification, stability, and key experimental applications.
Core Physicochemical Properties
Nicotinamide hydrochloride's fundamental properties are crucial for its application in research. The following tables summarize its key quantitative data.
Table 1: Chemical and Physical Properties of Nicotinamide Hydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 128-131 °C (for nicotinamide) | [5] |
| pKa (Strongest Basic) | 3.63 (for nicotinamide) | [2] |
| LogP | -0.37 (for nicotinamide) | [4] |
Table 2: Solubility of Nicotinamide
| Solvent | Solubility | Reference(s) |
| Water | 1000 g/L (20 °C) | [5] |
| Ethanol | Slightly soluble (10 g/L at 20°C) | [5] |
| Glycerol | Soluble (1 g in 10 mL) | [4] |
| DMSO | ≥ 50 mg/mL | [6] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [7] |
Synthesis and Purification
Nicotinamide can be synthesized through various methods, including the hydrolysis of 3-cyanopyridine. Purification of nicotinamide from impurities like nicotinic acid can be achieved through recrystallization or by processes that involve forming a salt of the nicotinic acid impurity to facilitate its removal.[8]
One patented method for purification involves suspending the impure nicotinamide in a non-aqueous solvent like benzene and adding an amine, such as piperidine. The amine reacts with the nicotinic acid to form a soluble salt, while the unreacted nicotinamide remains as a solid and can be recovered by filtration.[8]
Stability and Storage
Nicotinamide is stable under recommended storage conditions.[4] For long-term storage, it should be kept at -20°C in a desiccated environment, where it is stable for at least four years.[7] Aqueous solutions of nicotinamide are not recommended to be stored for more than one day.[7] It is incompatible with strong oxidizing agents, alkalis, and strong acids.[4][5]
Biological Activity and Signaling Pathways
Nicotinamide hydrochloride's biological significance stems from its role as a precursor to NAD+ and as a modulator of enzyme activity, particularly sirtuins.
NAD+ Salvage Pathway
Nicotinamide is a key component of the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[9][10] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated by NMN adenylyltransferase (NMNAT) to form NAD+.[9][11]
Sirtuin Inhibition
Nicotinamide acts as a non-competitive inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1][12] The mechanism of inhibition involves a base exchange reaction where nicotinamide reacts with an enzyme-intermediate complex, leading to the regeneration of NAD+ and preventing the deacetylation of the substrate.[1][7] This inhibitory effect has made nicotinamide a valuable tool for studying the biological roles of sirtuins.
Experimental Protocols
Analytical Methods
A common method for the quantitative analysis of nicotinamide in various matrices, including biological samples and food products.
-
Objective: To determine the concentration of nicotinamide.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium salt of hexane sulfonic acid) and an organic solvent (e.g., methanol). A typical composition is 70% buffer and 30% methanol.
-
Flow Rate: 1 mL/min (isocratic).
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Solid Samples: Weigh a known amount of the sample and dissolve it in the mobile phase buffer. Vortex to ensure complete dissolution and make up to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.[13]
-
Liquid Samples: Dilute a known volume of the liquid sample with the mobile phase buffer to the desired concentration.
-
-
Standard Preparation: Prepare a stock solution of nicotinamide hydrochloride of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.[13]
¹H NMR spectroscopy is used for the structural confirmation of nicotinamide.
-
Objective: To confirm the chemical structure of nicotinamide.
-
Sample Preparation: Dissolve the nicotinamide sample in a deuterated solvent such as D₂O or a mixture of CDCl₃ and DMSO.[14][15]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.
-
Expected Chemical Shifts: The proton signals of the pyridine ring and the amide group will be observed at characteristic chemical shifts.[16][17]
Cell Culture Applications
Nicotinamide is widely used as a supplement in cell culture media to improve cell survival and direct differentiation.[3][8]
-
Objective: To enhance cell survival or promote differentiation of pluripotent stem cells.
-
Cell Lines: Human pluripotent stem cells (hPSCs), mesenchymal stem cells, etc.[8]
-
Protocol for Stock Solution Preparation:
-
Working Concentration: The working concentration can vary depending on the cell type and the desired effect, but concentrations around 10 mM are commonly used.[8]
-
Experimental Procedure:
-
Culture cells in their standard growth medium.
-
For experiments, supplement the culture medium with the desired final concentration of nicotinamide from the sterile stock solution.
-
Incubate the cells under standard culture conditions and monitor for the desired outcome (e.g., increased cell viability, expression of differentiation markers).
-
In Vivo Animal Studies
Nicotinamide is often administered to mice to study its effects on various physiological and pathological processes.[19][20]
-
Objective: To investigate the in vivo effects of nicotinamide, such as its pharmacokinetic profile or its role as a radiosensitizer.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.[20][22]
-
Dosage: Doses can range from 100 mg/kg to 1000 mg/kg, depending on the study's objective.[19][20]
-
Vehicle: Sterile 0.9% saline.[23]
-
Protocol for Injectable Solution Preparation:
-
In a sterile environment, weigh the required amount of nicotinamide hydrochloride.[23]
-
Dissolve it in the calculated volume of sterile 0.9% saline to achieve the desired concentration.[23]
-
Ensure complete dissolution by vortexing.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.[23]
-
-
Administration Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the prepared nicotinamide solution via i.p. injection at the specified dose.
-
The control group should receive an equivalent volume of the vehicle (sterile saline).[23]
-
Monitor the animals and collect samples (e.g., blood, tissues) at predetermined time points for analysis.[19]
-
This guide provides a foundational understanding of nicotinamide hydrochloride for research purposes. For specific applications, it is recommended to consult the primary literature for detailed, context-specific protocols.
References
- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 2. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of nicotinamide inhibition and transglycosidation by Sir2 histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualialife.com [qualialife.com]
- 10. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajprd.com [ajprd.com]
- 14. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Importance of nicotinamide dose on blood pressure changes in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
